![molecular formula C17H25N7O B2498409 1-メチル-N-((6-(ピロリジン-1-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)メチル)ピペリジン-3-カルボキサミド CAS No. 2034548-79-1](/img/structure/B2498409.png)
1-メチル-N-((6-(ピロリジン-1-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)メチル)ピペリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H25N7O and its molecular weight is 343.435. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者は、この化合物の抗結核特性を探求してきました。 ある研究では、新規な置換N-(6-(4-(ピラジン-2-カルボニル)ピペラジン/ホモピペラジン-1-イル)ピリジン-3-イル)ベンザミド誘導体が合成され、結核菌H37Raに対して評価されました 。これらの誘導体のいくつかは、有意な活性を示しており、結核療法の潜在的な候補となっています。
- この化合物の尿素含有誘導体は、ニコチンアミドホスホリボシルトランスフェラーゼ(NAMPT)を活性化する能力について調査されています。NAMPTは、細胞代謝とエネルギー産生において重要な役割を果たします。 初期の最適化の取り組みは、トリアゾロピリジンコアを持つリード化合物の同定につながりました 。今後の研究では、代謝性疾患や癌におけるその可能性を探求するかもしれません。
- 予備的な生物学的スクリーニングの結果、この化合物は、ヘテロオキシンに匹敵する顕著な植物生長促進効果を持つことが明らかになりました。 その作用機序を理解することは、農業や作物の収量増加に影響を与える可能性があります .
抗結核活性
NAMPT活性化
植物の生長促進
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
Compounds with similar structures have been found to inhibit certain enzymes and receptors, leading to various biological effects .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to have desirable preclinical pharmacokinetics .
Result of Action
Similar compounds have been found to inhibit certain enzymes and receptors, leading to various biological effects .
特性
IUPAC Name |
1-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-22-8-4-5-13(12-22)17(25)18-11-16-20-19-14-6-7-15(21-24(14)16)23-9-2-3-10-23/h6-7,13H,2-5,8-12H2,1H3,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHXSMGCBQPOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)
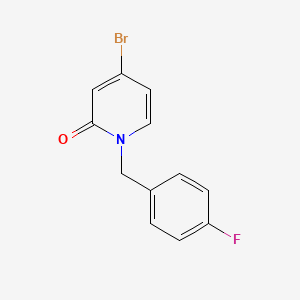

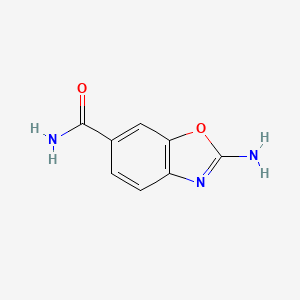
![N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2498335.png)
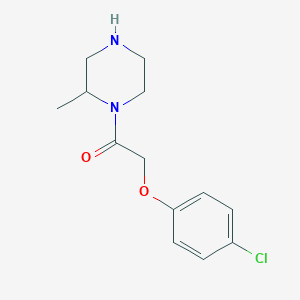
![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)
![4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2498340.png)
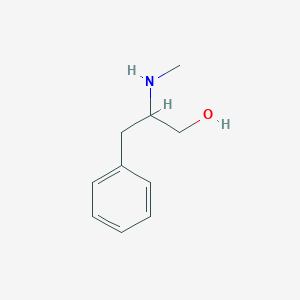
![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)
![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)
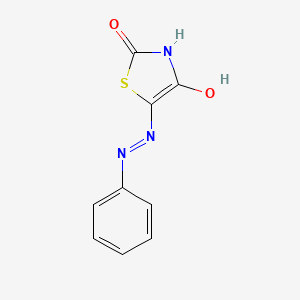
![8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498348.png)
![ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498349.png)
